Methaphenilene

Übersicht

Beschreibung

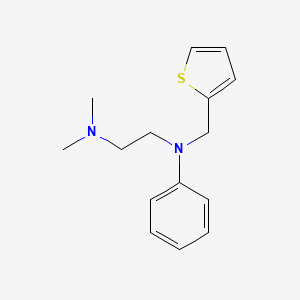

Methaphenilene is a chemical compound known for its antihistamine and anticholinergic properties . It is primarily used in the medical field to alleviate symptoms of allergies and colds by blocking histamine receptors and reducing the activity of the neurotransmitter acetylcholine . The compound’s IUPAC name is N,N-dimethyl-N’-phenyl-N’-(thiophen-2-ylmethyl)ethane-1,2-diamine, and it has a molecular formula of C15H20N2S .

Vorbereitungsmethoden

Methaphenilene can be synthesized through the alkylation of N,N-dimethyl-N’-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 50-70°C and using an organic solvent like dichloromethane or toluene .

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .

Analyse Chemischer Reaktionen

Methaphenilen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methaphenilen kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.

Substitution: Methaphenilen kann nukleophile Substitutionsreaktionen eingehen, bei denen der Thiophenring durch verschiedene Nucleophile wie Halogenide oder Amine substituiert wird.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So werden beispielsweise bei der Oxidation mit Kaliumpermanganat typischerweise Sulfoxide gebildet, während die Reduktion mit Lithiumaluminiumhydrid zu sekundären Aminen führt .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methaphenilene hydrochloride has several notable applications in scientific research:

- Organic Synthesis : It is commonly used as a reagent in organic chemistry to facilitate various chemical reactions, including oxidation and substitution reactions.

- Pharmacological Studies : The compound is studied for its effects on cellular processes and its potential therapeutic applications, particularly in treating allergic reactions due to its antihistamine properties.

- Toxicology Research : this compound has been investigated for its hepatotoxicity and potential carcinogenic effects. Studies have shown that it can induce liver damage in animal models, leading to hepatocellular carcinoma .

- Quality Control in Pharmaceuticals : It serves as a reference standard in the development of new antihistamine drugs, ensuring quality and consistency in pharmaceutical formulations.

Hepatotoxicity and Carcinogenic Potential

A significant body of research has focused on the hepatotoxic effects of this compound. A study conducted on male F344/NCr rats demonstrated the compound's ability to induce liver cancer through various histological changes over time:

- Study Design : Rats were administered this compound hydrochloride at a concentration of 1,000 ppm over periods up to 89 weeks.

- Findings :

Wirkmechanismus

Methaphenilene exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding and causing allergic symptoms . Additionally, it acts as an anticholinergic agent by inhibiting the action of acetylcholine on muscarinic receptors . This dual mechanism of action helps reduce symptoms such as itching, sneezing, and runny nose .

The molecular targets of this compound include histamine H1 receptors and muscarinic acetylcholine receptors. The pathways involved in its action are primarily related to the inhibition of histamine-induced signaling and acetylcholine-mediated neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Methaphenilen ist anderen Antihistaminika wie Thenalidin und Methapyrilen ähnlich . Es ist einzigartig in seiner Kombination aus antihistaminischen und anticholinergen Eigenschaften, die eine breitere Palette therapeutischer Wirkungen bieten .

Thenalidin: Ein weiteres Antihistaminikum mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

Methapyrilen: Teilt die antihistaminische Aktivität, wurde aber aufgrund seines kanzerogenen Potenzials vom Markt genommen.

Die Einzigartigkeit von Methaphenilen liegt in seiner zweifachen Wirkung auf Histamin- und Acetylcholinrezeptoren, was es zu einer vielseitigen Verbindung in der Forschung und in therapeutischen Anwendungen macht .

Biologische Aktivität

Methaphenilene, also known as Diatrin, is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article delves into the various aspects of its biological activity, including its metabolism, potential therapeutic effects, and safety profile.

Chemical Structure and Properties

This compound hydrochloride is characterized by its structural formula, which includes a methoxy group. It appears as a white crystalline substance and is soluble in water, which facilitates its absorption in biological systems .

Metabolism and Pharmacokinetics

Recent studies have highlighted the metabolic pathways of this compound. An in vitro study compared the metabolism of this compound with that of related compounds like pyribenzamine and methapyriline. The findings indicated that this compound undergoes extensive N-oxide formation, which is more significant than the metabolic pathways observed for methapyriline. Notably, this compound does not produce amide metabolites, a pathway associated with carcinogenic effects seen in other compounds .

Table 1: Metabolic Pathways of this compound

| Compound | Metabolites Identified | Key Metabolic Pathways |

|---|---|---|

| This compound | 7 | N-oxide formation |

| Pyribenzamine | 6 | N-oxide formation |

| Methapyriline | 1 (amide) | Amide formation |

Antimicrobial Effects

This compound has shown promising antimicrobial properties in various studies. It has been tested against a range of microorganisms, demonstrating efficacy against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

In neuropharmacological studies, this compound exhibited neuroprotective properties. It was found to reduce oxidative stress in neuronal cells and improve cell viability under conditions that induce neurotoxicity. This effect may be mediated through the modulation of antioxidant pathways and inhibition of apoptotic signaling .

Safety Profile and Toxicology

The safety profile of this compound has been evaluated through both animal studies and human case reports. It has been generally well-tolerated, with few adverse effects reported at therapeutic doses. However, long-term exposure studies are necessary to fully understand its safety profile and any potential toxicological effects.

Eigenschaften

CAS-Nummer |

493-78-7 |

|---|---|

Molekularformel |

C15H20N2S |

Molekulargewicht |

260.4 g/mol |

IUPAC-Name |

N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3 |

InChI-Schlüssel |

LDYJXVUOVPVZKA-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |

Kanonische SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Key on ui other cas no. |

493-78-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

7084-07-3 (hydrochloride) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Methaphenilene; W 50 Base; W-50 Base; W50 Base. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.